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Cat. No.: B125200
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Introduction

5-N-Acetylardeemin is a naturally occurring indole alkaloid isolated from the fungus
Aspergillus fischerii. It has garnered significant interest in the scientific community due to its
potent ability to reverse multidrug resistance (MDR) in tumor cells.[1][2] The complex
architecture of 5-N-Acetylardeemin, which includes a "reverse prenyl" group, has made it a
challenging target for total synthesis.[1][2] This document provides a detailed protocol for the
total synthesis of 5-N-Acetylardeemin, based on the efficient route developed by Danishefsky
and coworkers. The synthesis is notable for its stereoselective construction of the
hexahydropyrrolo[2,3-b]indole core and the late-stage installation of the quinazolinone moiety.
[2] This nine-step synthesis provides the target compound in a 12.5% overall yield from a key
tryptophan derivative.[2]

Quantitative Data Summary

The following table summarizes the key quantitative data for the total synthesis of 5-N-
Acetylardeemin.
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Experimental Protocols
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This section details the experimental procedures for the key steps in the total synthesis of 5-N-

Acetylardeemin.

Step 1: Stereoselective Selenocyclization (Formation of 20)

To a solution of the tryptophan derivative 19 in CH2Clz at -78 °C, add pyridinium p-
toluenesulfonate (PPTS) (1.0 equiv.).

Add a solution of N-phenylselenylphthalimide (N-PSP) (1.1 equiv.) in CH2Clz dropwise.

Allow the reaction mixture to warm to room temperature and stir until the starting material is
consumed (monitored by TLC).

Quench the reaction with saturated aqueous NaHCOs and extract with CH2Clz.

Dry the combined organic layers over Na2SOa, filter, and concentrate under reduced
pressure.

Purify the residue by flash column chromatography on silica gel to afford the
selenocyclization product 20.[1]

Step 2: Reverse Prenylation (Formation of 27)

To a solution of 20 in a 1:1 mixture of DMF and THF, add tripotassium phosphate (K3POa4)
(3.0 equiv.), triphenylarsine (AsPhs) (0.2 equiv.), and Pd(dppf)Clz (0.1 equiv.).

Add a solution of prenyl-9-borabicyclo[3.3.1]nonane (prenyl-9-BBN) (1.5 equiv.) in THF.
Heat the reaction mixture at 60 °C until the starting material is consumed.

Cool the reaction to room temperature, dilute with ether, and wash with water and brine.
Dry the organic layer over MgSOa, filter, and concentrate.

Purify the crude product by flash chromatography to yield the reverse prenylated product 27.

Step 3: Oxidative Cleavage of the Selenyl Group (Formation of 28)
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Dissolve the selenide 27 in a mixture of CH2Cl2 and MeOH at -78 °C.

Bubble ozone through the solution until a blue color persists.

Purge the solution with nitrogen to remove excess ozone.

Add dimethyl sulfide (Me2S) (5.0 equiv.) and allow the mixture to warm to room temperature.

Concentrate the reaction mixture and purify the residue by chromatography to give the
aldehyde 28.

Step 4 & 5: Formation and Deprotection of the Boc-protected Amine (Formation of 42)

To a solution of aldehyde 28 in CH2Cl2, add di-tert-butyl dicarbonate ((Boc)20) (1.2 equiv.)
and 4-(dimethylamino)pyridine (DMAP) (0.1 equiv.).

Stir the mixture at room temperature for 1 hour.

Add palladium on carbon (10% Pd/C) and subject the mixture to a hydrogen atmosphere (1
atm).

Stir vigorously until the reaction is complete.

Filter the reaction mixture through Celite and concentrate the filtrate.

Dissolve the crude product in CH2Cl2 and add trifluoroacetic acid (TFA) (10 equiv.).

Stir the solution at room temperature until the deprotection is complete.

Quench the reaction with saturated aqueous NaHCOs and extract with CH2Clz.

Dry, filter, and concentrate the organic layers. Purify by chromatography to afford amine 42.
Step 6: Amide Coupling (Formation of 46)

e Dissolve amine 42 in THF and cool to -78 °C.

e Add potassium bis(trimethylsilyl)Jamide (KHMDS) (1.1 equiv.) dropwise and stir for 30
minutes.
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Add a solution of o-azidobenzoyl chloride (45) (1.0 equiv.) in THF.

Stir the reaction at -78 °C for 2 hours.

Warm the reaction to room temperature and quench with saturated aqueous NHaCl.

Extract with ethyl acetate, wash with brine, dry over Na=SOa, and concentrate.

Purify the residue by flash chromatography to obtain imide 46.[2]

Step 7: Aza-Wittig Reaction (Formation of 47)

To a solution of imide 46 in THF, add triphenylphosphine (PPhs) (1.2 equiv.).

Stir the reaction at room temperature until the evolution of nitrogen ceases.

Concentrate the reaction mixture under reduced pressure.

Purify the crude product by flash chromatography to yield the aza-Wittig product 47.
Step 8 & 9: Completion of the Synthesis (Formation of 5-N-Acetylardeemin)

e To a solution of 47 in CH2Clz, add N-acetylglycine (1.5 equiv.), 1-ethyl-3-(3-
dimethylaminopropyl)carbodiimide (EDCI) (1.5 equiv.), and DMAP (0.2 equiv.).

 Stir the mixture at room temperature until the formation of the diketopiperazine precursor 48
is complete.

o Concentrate the reaction mixture and purify by chromatography.

e Dissolve the purified intermediate 48 in methanol and add sodium methoxide (NaOMe) (0.2
equiv.).

 Stir the reaction at room temperature until the cyclization is complete.

* Neutralize the reaction with acetic acid, concentrate, and purify by flash chromatography to
afford 5-N-Acetylardeemin (2).
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Visualizations

Diagram 1: Total Synthesis Workflow of 5-N-Acetylardeemin

Click to download full resolution via product page

Caption: Synthetic pathway for 5-N-Acetylardeemin.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com
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